molecular formula C12H20O6 B7803392 (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol

Cat. No.: B7803392
M. Wt: 260.28 g/mol
InChI Key: PSSHGMIAIUYOJF-UHFFFAOYSA-N
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Description

This compound (CAS 20880-92-6) is a tricyclic ether derivative with a primary alcohol functional group. Its molecular formula is C₁₂H₂₀O₆, molecular weight 260.284, and it features a complex fused-ring system containing five oxygen atoms (three ethers, one cyclic ether, and one hydroxyl group) . The structure includes two five-membered rings and a nine-membered ring, with methyl groups at positions 4,4,11,11 (Figure 1). Synthetically, it is derived from carbohydrate precursors through acetal protection strategies, though specific synthetic protocols are proprietary .

Properties

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSHGMIAIUYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-92-6
Record name NSC407023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3:4,5-Di-O-isopropylidene-beta -D-fructopyranose
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of topiramate, it acts by inhibiting voltage-gated sodium channels, enhancing gamma-aminobutyric acid (GABA) activity, and antagonizing glutamate receptors . These actions contribute to its anticonvulsant and anti-epileptic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers

The compound has multiple stereoisomers due to its five stereocenters. Examples include:

a) [(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol
  • CAS: Not explicitly listed (ChemBase ID: 167766)
  • Key Differences :
    • Altered bicyclic framework ([6.4.0] vs. [7.3.0] in the target compound) .
    • Higher polar surface area (66.38 Ų vs. identical value in the target due to similar functional groups).
    • Application : Used as a chiral intermediate in asymmetric synthesis .
b) [(1R,2S,6S,9S)-Isomer (CAS 20880-92-6)
  • Structural Variance : Stereochemistry at positions 1, 2, 6, and 7.
  • Impact : Altered hydrogen-bonding capacity and crystal packing, affecting solubility and melting points .

Functional Group Derivatives

a) [(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
  • Molecular Formula : C₁₄H₂₂O₇
  • Key Differences: Acetylation of the hydroxyl group increases logP to 1.2–1.5, enhancing lipid membrane permeability . Reduced hydrogen-bond donor count (0 vs. 1 in the parent compound), improving bioavailability .

Related Tricyclic Ethers

a) 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane (CAS 20881-04-3)
  • Molecular Formula : C₁₁H₁₈O₅
  • Key Differences: Lacks the methanol substituent, reducing molecular weight to 242.26 g/mol. Applications: Primarily used as a solvent stabilizer due to its inertness .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups logP Polar Surface Area (Ų) Applications
Target Compound (CAS 20880-92-6) C₁₂H₂₀O₆ 260.284 Alcohol, Ethers 0.65 66.38 Pharmaceutical intermediates
[(2R,6S,8S)-Isomer C₁₂H₂₀O₆ 260.284 Alcohol, Ethers 0.65 66.38 Chiral synthesis
[(1S,2R,6S,8R,9R)-Methyl Acetate Derivative C₁₄H₂₂O₇ 302.32 Ester, Ethers 1.45 54.99 Prodrug development
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane C₁₁H₁₈O₅ 242.26 Ethers 0.32 44.76 Solvent stabilizer

Biological Activity

The compound (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methanol , also known by its IUPAC name [(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecan-6-yl]methanol , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Molecular Structure

The molecular formula of the compound is C12H20O6C_{12}H_{20}O_{6} with a molecular weight of approximately 260.284 g/mol . The structural complexity includes multiple oxygen atoms within a bicyclic framework which may contribute to its biological properties.

Antioxidant and Antibacterial Properties

Recent studies have highlighted the antioxidant and antibacterial activities of related compounds and extracts that may include similar structural features. For instance:

  • Antioxidant Activity : The antioxidant potential is often evaluated using methods such as DPPH and FRAP assays. Compounds with similar structures have shown varying degrees of antioxidant activity depending on their phenolic content and structural configurations .
  • Antibacterial Activity : Various studies have investigated the antibacterial efficacy against pathogens such as E. coli, S. aureus, and others. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial potential .

Study 1: Antioxidant and Antibacterial Evaluation

A study focusing on the Tamarindus indica methanol extract revealed several bioactive compounds with notable antioxidant and antibacterial activities. The extract demonstrated an MIC against Bacillus pumilus at 0.44 mg/mL , showcasing the potential for similar compounds like (4,4,11,11-tetramethyl...) to exhibit comparable effects .

Study 2: Phytochemical Analysis

Another investigation into phytochemical constituents from Limoniastrum monopetalum highlighted the presence of flavonoids and other metabolites with strong antimicrobial properties against resistant strains of bacteria . This emphasizes the importance of structural features in determining biological activity.

Comparative Analysis Table

Compound NameMolecular FormulaAntioxidant ActivityAntibacterial Activity (MIC)
(4,4,11,11-tetramethyl...)C12H20O6Moderate to High0.22 - 0.44 mg/mL
Tamarindus indica ExtractVariesHigh0.44 mg/mL
Limoniastrum monopetalum ExtractVariesModerate62.5 µg/mL

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